molecular formula C7H6Cl2FN B1443599 2,3-Bis(chloromethyl)-5-fluoropyridine CAS No. 1356109-93-7

2,3-Bis(chloromethyl)-5-fluoropyridine

Cat. No. B1443599
M. Wt: 194.03 g/mol
InChI Key: NXAQSGMFZZYCFL-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C7H7Cl2N . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of 2,3-Bis(chloromethyl)-5-fluoropyridine consists of a pyridine ring with chloromethyl groups attached at the 2 and 3 positions, and a fluorine atom at the 5 position .

Scientific Research Applications

Catalytic Fluorination

2,3-Bis(chloromethyl)-5-fluoropyridine and related compounds are used in catalytic fluorination reactions, a key area in organofluorine chemistry. Electrophilic fluorination, facilitated by reagents like SelectfluorTM, is a prominent method for introducing fluorine into organic molecules. This process is critical for synthesizing various fluorinated compounds with wide applications in pharmaceuticals and agrochemicals (Singh & Shreeve, 2004).

Synthesis of N-Heterocyclic Carbenes

The compound is involved in the synthesis of N-heterocyclic carbenes (NHCs), which are valuable in medicinal chemistry and catalysis. Research shows that fluoro-substituted NHCs can be synthesized through reactions involving similar halomethylated pyridines, demonstrating the role of these compounds in generating NHCs with increased π-acceptor character (Hobbs et al., 2010).

Fluorocyclization Reactions

Fluorocyclization is another application where 2,3-Bis(chloromethyl)-5-fluoropyridine derivatives are utilized. These reactions are essential for producing fluorinated γ-lactones, which have potential applications in developing new pharmaceuticals and agrochemicals (Serguchev et al., 2002).

Development of Chemosensors

Derivatives of 2,3-Bis(chloromethyl)-5-fluoropyridine are used in creating sensitive and selective chemosensors for metal ions, like Hg2+. These chemosensors play a crucial role in environmental monitoring and biomedical diagnostics, indicating the versatility of these fluoropyridine compounds in sensor technology (Guo et al., 2004).

Safety And Hazards

The safety data sheet for 2,3-Bis(chloromethyl)-5-fluoropyridine suggests avoiding breathing mist, gas, or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2,3-bis(chloromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAQSGMFZZYCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744633
Record name 2,3-Bis(chloromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(chloromethyl)-5-fluoropyridine

CAS RN

1356109-93-7
Record name 2,3-Bis(chloromethyl)-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(chloromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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